1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea
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Overview
Description
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with 5-chloro-2-methoxypyridine, various functional groups are introduced through reactions such as halogenation, methylation, and nitration.
Synthesis of the thiazolopyridine moiety: This involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine ring.
Coupling reaction: The final step involves coupling the pyridine and thiazolopyridine derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting specific diseases.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H16ClN5O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl)urea |
InChI |
InChI=1S/C17H16ClN5O2S/c1-8-21-14-13(9-3-4-9)12(7-20-16(14)26-8)23-17(24)22-11-5-10(18)6-19-15(11)25-2/h5-7,9H,3-4H2,1-2H3,(H2,22,23,24) |
InChI Key |
QEQBVAOYHSWCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=C(N=CC(=C3)Cl)OC)C4CC4 |
Origin of Product |
United States |
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